Home > Products > Screening Compounds P125579 > N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide - 1797535-25-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Catalog Number: EVT-3064732
CAS Number: 1797535-25-1
Molecular Formula: C15H23N5O2S
Molecular Weight: 337.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) []

    Compound Description: ASS234 is a cholinesterase and monoamine oxidase dual inhibitor. It served as a basis for designing new indole derivatives with potential therapeutic applications in neurological disorders. []

2. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

    Compound Description: MBA236 is a newly identified cholinesterase and monoamine oxidase dual inhibitor. []

    Relevance: MBA236 and the target compound, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, share a common structural feature: a piperidin-4-yl ring substituted at the nitrogen atom. [] This structural similarity suggests potential similarities in their binding affinities and pharmacological profiles, although their specific targets and activities may differ. https://www.semanticscholar.org/paper/8615f2b8137027ccce751cd2fab1e06da15c0f54

3. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. It is currently in Phase I clinical trials for B-cell lymphoma. []

    Relevance: Both CPI-1205 and N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide feature a piperidin-4-yl ring system within their structures. [] While the core scaffolds and substituents differ, this shared feature suggests that both compounds might exhibit interactions with similar biological targets, although their specific mechanisms of action might vary. https://www.semanticscholar.org/paper/b2c65e9df0f2e61fd82c19f443b78166f8da2687

4. 1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) []

    Compound Description: L-372,662 is a potent oxytocin antagonist with improved pharmacokinetics and excellent oral bioavailability compared to its predecessor, L-371,257. []

    Relevance: L-372,662 and N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide share a piperidin-4-yl ring system as a common structural element. [] This suggests that modifications around this ring system can significantly influence the pharmacokinetic properties of these compounds, highlighting the importance of this structural feature in drug design. https://www.semanticscholar.org/paper/d6907b8de335f09529e0028084459d6fbfb8585d

5. N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines [, ]

    Compound Description: This series of compounds, particularly IX-3g, exhibit potent fungicidal activity against Phytophthora capsici. The research focuses on modifying the N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-N-phenylamines scaffold, particularly at the 2-position of the thiazole ring, to enhance its fungicidal properties. [, ]

    Relevance: Both this series and N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide feature a piperidin-4-yl ring system. [, ] The study of these N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines emphasizes the impact of structural modifications on biological activity. https://www.semanticscholar.org/paper/bf4bef88ff560cc34c32e9106cf777eb1868075c https://www.semanticscholar.org/paper/88d42576be8698bd13b75a2462fbd3279799c987

6. 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []

    Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. It is indicated for treating cancer, especially non-small cell lung cancer (NSCLC). []

    Relevance: This compound and N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide both possess a piperidin-4-yl ring. [] The presence of this ring in a compound with anticancer activity suggests a potential area of investigation for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, although further research is needed to confirm any such activity. https://www.semanticscholar.org/paper/126d8fe12014d8390c17e8de7fef12998d24b9a4

7. (3R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) []

    Compound Description: PDTic serves as a lead compound in the development of potent and selective tetrahydroisoquinoline kappa opioid receptor antagonists. []

    Relevance: PDTic features a piperidin-1-ylmethylpropyl substituent, which is structurally reminiscent of the (3-cyanopyrazin-2-yl)piperidin-4-ylmethyl moiety in N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide. [] This similarity suggests the possibility of exploring variations in these substituents to modulate the pharmacological properties of both compounds. https://www.semanticscholar.org/paper/65a546706702a9df2ae1dae945b941a951e18565

8. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

    Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, showcasing potential for treating schizophrenia. It exhibits desirable pharmacokinetic properties, including good plasma exposure and brain penetration in rats. []

    Relevance: Both this compound and N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide contain a piperidinylmethyl fragment. [] The presence of this shared motif in a compound with CNS activity makes it interesting to investigate if N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide exhibits any similar properties, keeping in mind the structural differences. https://www.semanticscholar.org/paper/0c0ad513b9a29d79e17847458135d5d9005f0c4d

9. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist, exhibiting significant weight-loss efficacy in diet-induced obese (DIO) mice. []

    Relevance: This compound and N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide both possess a piperidinyl moiety and a sulfonamide group, highlighting common structural elements. [] Despite differences in their core structures and substituents, this shared feature suggests potential similarities in their binding affinities and pharmacological profiles. https://www.semanticscholar.org/paper/a78498dea2d96504e0f8a398763e14747122112c

10. N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides []

    Compound Description: This series aimed to improve brain CB1 receptor imaging through positron emission tomography (PET) by replacing the N-piperidinyl ring of rimonabant with 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl rings. []

    Relevance: While structurally distinct from N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, these derivatives highlight the exploration of bioisosteric replacements for the piperidine ring to enhance properties like metabolic stability and receptor affinity. [] These findings emphasize the importance of considering alternative ring systems in drug design. https://www.semanticscholar.org/paper/87d443421ddec606d92b7d4e75379d5b2fee379c

Overview

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound is characterized by a complex structure that includes a piperidine ring and a cyanopyrazine moiety, which contribute to its biological activity.

Source

The compound can be traced through various chemical databases and patent literature, where it has been discussed in the context of its synthesis and applications. It is commonly referenced in studies related to enzyme inhibition and drug design, particularly against specific targets like cysteine proteases.

Synthesis Analysis

Methods

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route may include:

  1. Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the cyanopyrazine moiety: This step often requires the use of coupling reactions or nucleophilic substitutions.
  3. Sulfonamide formation: The final step involves the reaction of the amine with a sulfonyl chloride or sulfonic acid to form the sulfonamide linkage.

Technical Details

The synthesis may utilize techniques such as:

  • Thin Layer Chromatography (TLC) for monitoring reaction progress.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
Molecular Structure Analysis

Structure

The molecular formula for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is C13H18N4O2SC_{13}H_{18}N_{4}O_{2}S. The structure features:

  • A piperidine ring connected to a butane sulfonamide group.
  • A cyanopyrazine substituent, which enhances its potential biological activity.

Data

Key structural data includes:

Chemical Reactions Analysis

Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide can participate in various chemical reactions, including:

  1. Nucleophilic substitutions: Particularly at the sulfonamide nitrogen.
  2. Hydrolysis reactions: Under acidic or basic conditions, potentially leading to the release of the sulfonic acid component.
  3. Coupling reactions: With other electrophiles to form more complex derivatives.

Technical Details

Reactions are typically carried out under controlled conditions to ensure yield and purity. Analytical methods such as High Performance Liquid Chromatography (HPLC) may be employed to assess product purity.

Mechanism of Action

Process

The mechanism of action for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is likely related to its ability to inhibit specific enzymes or receptors within biological systems. For instance, it may act as an inhibitor of cysteine proteases involved in disease processes such as malaria.

Data

Research indicates that compounds with similar structures often exhibit competitive inhibition mechanisms, where they bind reversibly to the active site of enzymes, thus preventing substrate access.

Physical and Chemical Properties Analysis

Physical Properties

While specific values for melting point and boiling point are not readily available, sulfonamides generally exhibit:

  • Solubility: Often soluble in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has potential applications in:

  1. Drug Development: As a lead compound for designing new inhibitors targeting cysteine proteases.
  2. Biological Research: In studies aimed at understanding enzyme mechanisms and pathways involved in diseases like malaria.
  3. Pharmaceutical Formulations: As part of combinatorial chemistry efforts to develop new therapeutic agents.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Pathways

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide employs a multi-step strategy to assemble its complex heterocyclic architecture. As detailed in patent literature , the pathway begins with N-Boc-protected piperidin-4-ylmethanol, where the piperidine nitrogen is selectively deprotonated and alkylated with 2-chloro-3-cyanopyrazine. This nucleophilic aromatic substitution proceeds at 80–100°C in polar aprotic solvents like DMF, leveraging the electron-withdrawing cyano group to activate the pyrazine ring toward displacement . Subsequent acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) liberates the secondary amine, which undergoes sulfonylation with butane-1-sulfonyl chloride. This final step requires meticulous control of stoichiometry and temperature (0–5°C initially, warming to ambient) to minimize disulfonamide byproducts [4].

Key synthetic stages:

  • Piperidine-pyrazine coupling: Nucleophilic substitution at C2 of 3-cyanopyrazine.
  • Deprotection: Acid-mediated Boc cleavage.
  • Sulfonamide formation: Amine-sulfonyl chloride coupling.

Table 1: Representative Synthesis Pathway

StepReagents/ConditionsProductYield
1. AlkylationN-Boc-piperidin-4-ylmethanol, 2-chloro-3-cyanopyrazine, DMF, 85°C, 12hN-Boc-protected intermediate78%
2. DeprotectionTFA/DCM (1:1), rt, 2hFree amine intermediate95%
3. SulfonylationButane-1-sulfonyl chloride, TEA, DCM, 0°C→rt, 8hTarget compound65%

Key Reaction Mechanisms: Piperidine Ring Formation and Cyanopyrazine Functionalization

The piperidine ring is typically introduced as a preformed unit due to its commercial availability and stability. Its nucleophilicity is enhanced via deprotonation with bases like sodium hydride, facilitating attack on C2 of 3-cyanopyrazine—a position activated by both ring nitrogen atoms and the cyano substituent . Computational studies indicate the cyano group reduces the electron density at C2 by 47% compared to unsubstituted pyrazine, lowering the energy barrier for addition-elimination [2]. The mechanism proceeds through a Meisenheimer complex, where negative charge accumulates on the pyrazine nitrogen adjacent to the leaving group (chloride), followed by rearomatization upon chloride expulsion [6].

Cyanopyrazine functionalization is critical for bioactivity; the cyano group enhances π-stacking with biological targets and serves as a synthetic handle for further derivatization (e.g., hydrolysis to amides or reduction to aminomethyl groups) [2]. Its incorporation early in the synthesis exploits the high electrophilicity of the pyrazine ring, avoiding incompatibility with subsequent steps .

Catalytic Strategies for Sulfonamide Linkage Formation

Sulfonamide bond formation between the piperidine amine and butane-1-sulfonyl chloride is catalyzed by tertiary amines, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases scavenge HCl generated during the reaction, preventing protonation of the amine nucleophile and accelerating the reaction by >60% compared to uncatalyzed conditions [4]. For sterically hindered amines, 4-dimethylaminopyridine (DMAP) is employed at 5–10 mol% to activate the sulfonyl chloride via transient N-sulfonylpyridinium intermediate formation [10]. Solvent selection profoundly impacts yield: dichloromethane maximizes solubility of both components, while ethereal solvents (e.g., THF) lead to precipitation-driven incompletion. Kinetic studies reveal an optimal sulfonyl chloride:amine:base ratio of 1:1:1.2, with excess base provoking hydrolysis [4].

Scalability Challenges in Industrial-Scale Production

Scaling this synthesis introduces three major challenges:

  • Purification complexity: The final product requires chromatographic separation due to structurally similar byproducts (e.g., disulfonylated impurities). Recrystallization optimization from ethanol/water mixtures improves purity to >99% but reduces yield by 15–20% .
  • Cyanopyrazine stability: Prolonged heating during alkylation causes partial decomposition via cyano hydrolysis, necessitating precise temperature control and inert atmosphere [5].
  • Sulfonyl chloride handling: Butane-1-sulfonyl chloride is moisture-sensitive; large-scale reactions demand rigorous drying of solvents and substrates to avoid competitive hydrolysis, which can consume up to 30% of material [4].

Table 2: Scalability Challenges and Mitigation Strategies

ChallengeImpact on ProcessMitigation Strategy
Chromatography dependenceLow throughput, high costSwitch to antisolvent crystallization (ethanol/water)
Thermal instability of intermediatesDecreased yieldUse microwave-assisted heating (80°C, 30 min vs. 12h)
Sulfonyl chloride hydrolysisReduced atom economyIn-situ sulfonylation with sulfonic anhydrides

Properties

CAS Number

1797535-25-1

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]butane-1-sulfonamide

Molecular Formula

C15H23N5O2S

Molecular Weight

337.44

InChI

InChI=1S/C15H23N5O2S/c1-2-3-10-23(21,22)19-12-13-4-8-20(9-5-13)15-14(11-16)17-6-7-18-15/h6-7,13,19H,2-5,8-10,12H2,1H3

InChI Key

PPJRPUJDSWDFOE-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.